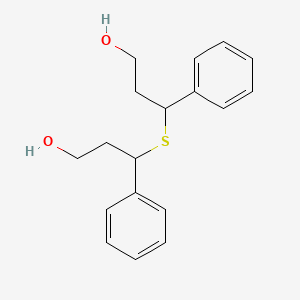![molecular formula C8H9BO3 B13139070 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the benzo[c][1,2]oxaborole family, which is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in its structure imparts unique chemical properties that make it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aryltrifluoroboronate salts with suitable nucleophiles followed by hydrolysis can yield the desired oxaborole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can modify the oxaborole ring or the hydroxymethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 7-formylbenzo[c][1,2]oxaborol-1(3h)-ol or 7-carboxybenzo[c][1,2]oxaborol-1(3h)-ol.
科学的研究の応用
Chemistry
In chemistry, 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is used as a building block for the synthesis of more complex boron-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
Boron-containing compounds are known for their ability to interact with biological molecules in unique ways, making them candidates for drug discovery and development .
Medicine
In medicine, this compound and its derivatives are being investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its boron content can impart desirable characteristics such as increased thermal stability and resistance to degradation .
作用機序
The mechanism of action of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds also contain a fused benzene and oxadiazole ring, but with different heteroatoms.
Benzo[c][1,2,5]thiadiazoles: Similar to oxadiazoles, these compounds have a thiadiazole ring fused with a benzene ring.
Uniqueness
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of the boron atom in its structure. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with biological molecules, which is not commonly observed in other similar compounds .
特性
分子式 |
C8H9BO3 |
|---|---|
分子量 |
163.97 g/mol |
IUPAC名 |
(1-hydroxy-3H-2,1-benzoxaborol-7-yl)methanol |
InChI |
InChI=1S/C8H9BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10-11H,4-5H2 |
InChIキー |
MPDQGMVOZYTKKO-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC=C2CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


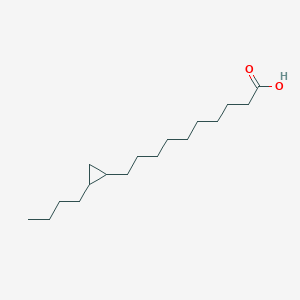
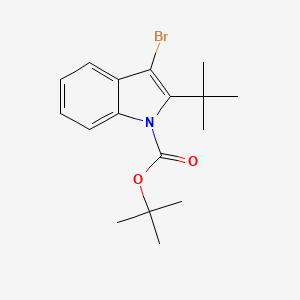
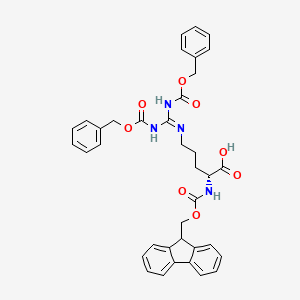
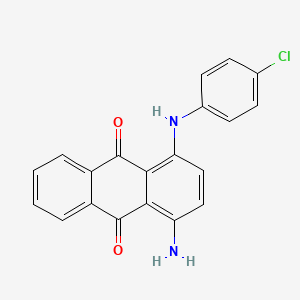
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)

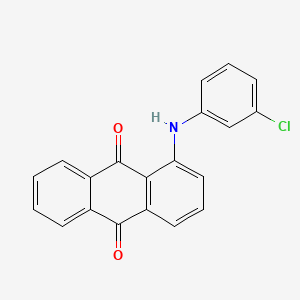
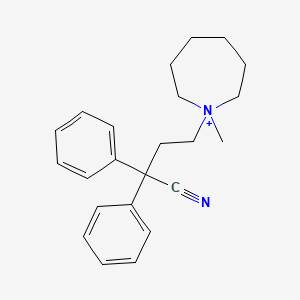
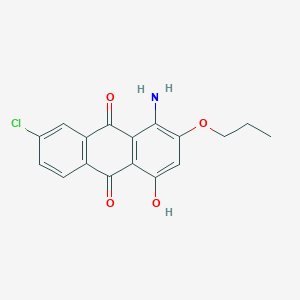
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
